2,4,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline
Overview
Description
2,4,6-Trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline is a complex organic compound that features a trichlorinated aniline core with a phenylprop-2-enylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloroaniline, a precursor to 2,4,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline, typically involves the chlorination of aniline. This process can be carried out using chlorine gas in the presence of an inert organic solvent such as carbon tetrachloride . The reaction is conducted under anhydrous conditions to prevent contamination with aniline black .
Industrial Production Methods
Industrial production of 2,4,6-trichloroaniline involves the reaction of aniline with a chlorinating agent, such as chlorine or sulfuryl chloride, in the presence of inert organic solvents at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Chlorination: Chlorine gas or sulfuryl chloride in an inert solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of chlorinated nitro compounds.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
2,4,6-Trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
2,4,6-Trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline can be compared with other trichlorinated aniline derivatives:
2,4,6-Trichloroaniline: A simpler compound with similar reactivity but lacking the phenylprop-2-enylidene substituent.
2,4,6-Trichlorophenylamine: Another related compound with different substituents on the aniline core.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2/c16-12-9-13(17)15(14(18)10-12)20-19-8-4-7-11-5-2-1-3-6-11/h1-10,20H/b7-4+,19-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUYLVMDQXNSMP-SIARZVSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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